2-(Azepan-1-yl)aniline
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Overview
Description
2-(Azepan-1-yl)aniline is an organic compound with the molecular formula C12H18N2 and a molecular weight of 190.28 g/mol. It consists of a seven-membered azepane ring attached to an aniline group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Azepan-1-yl)aniline typically involves the reaction of aniline with azepane under specific conditions. One common method is the nucleophilic substitution reaction where aniline reacts with azepane in the presence of a suitable catalyst . The reaction conditions often include moderate temperatures and the use of solvents like ethanol or methanol to facilitate the reaction.
Industrial Production Methods
Industrial production of this compound may involve more efficient and scalable methods. These methods often include continuous flow reactors and optimized reaction conditions to ensure high yield and purity. The use of advanced catalysts and automated systems can further enhance the efficiency of the production process .
Chemical Reactions Analysis
Types of Reactions
2-(Azepan-1-yl)aniline undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding nitroso or nitro derivatives.
Reduction: Reduction reactions can convert it into different amine derivatives.
Substitution: It can participate in electrophilic and nucleophilic substitution reactions, forming various substituted aniline derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents such as halogens, sulfonyl chlorides, and acyl chlorides are commonly employed.
Major Products
The major products formed from these reactions include substituted anilines, nitroso compounds, and various amine derivatives .
Scientific Research Applications
2-(Azepan-1-yl)aniline has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of complex organic molecules and heterocyclic compounds.
Biology: This compound is studied for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate in the development of new drugs.
Industry: It is used in the production of polymers, dyes, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 2-(Azepan-1-yl)aniline involves its interaction with specific molecular targets and pathways. It acts as a nucleophile in various chemical reactions, facilitating the formation of new chemical bonds. The azepane ring and aniline group contribute to its reactivity and ability to form stable intermediates . The exact molecular targets and pathways depend on the specific application and the nature of the reaction .
Comparison with Similar Compounds
Similar Compounds
2-(Azolyl)aniline: Similar in structure but contains an azole ring instead of an azepane ring.
2-(Piperidin-1-yl)aniline: Contains a six-membered piperidine ring instead of a seven-membered azepane ring.
2-(Morpholin-1-yl)aniline: Contains a morpholine ring, which includes an oxygen atom in the ring structure.
Uniqueness
2-(Azepan-1-yl)aniline is unique due to its seven-membered azepane ring, which imparts distinct chemical and physical properties.
Properties
IUPAC Name |
2-(azepan-1-yl)aniline |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H18N2/c13-11-7-3-4-8-12(11)14-9-5-1-2-6-10-14/h3-4,7-8H,1-2,5-6,9-10,13H2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MEZCGYFNGBWOFA-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCCN(CC1)C2=CC=CC=C2N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H18N2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10424495 |
Source
|
Record name | 2-(azepan-1-yl)aniline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10424495 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
190.28 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
51627-46-4 |
Source
|
Record name | 2-(azepan-1-yl)aniline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10424495 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2-(azepan-1-yl)aniline | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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